tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate,Mixtureofdiastereomers
Description
This compound is a spirocyclic amine derivative with a tert-butyl carbamate protecting group, an aminomethyl substituent, and two fluorine atoms at the 1,1-positions of the bicyclic system. Its molecular formula is C₁₂H₂₀F₂N₂O₂ (MW: 262.30 g/mol), as confirmed by its CAS entry (EN300-166583) . The spiro[2.4]heptane core introduces conformational rigidity, while the difluoro substituents enhance metabolic stability and influence electronic properties. The diastereomeric mixture arises from stereochemical variations at the spirocyclic center and the aminomethyl group, complicating purification but offering diverse reactivity for medicinal chemistry applications .
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZHEVJVYBUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic ring system, introduction of the tert-butyl group, and incorporation of the aminomethyl and difluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the desired product .
Chemical Reactions Analysis
tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Scientific Research Applications
tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The presence of the aminomethyl and difluoro groups enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action may include inhibition of neurotransmitter reuptake, modulation of ion channels, or interaction with signaling proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional properties of the target compound with related spirocyclic derivatives:
Key Observations:
Fluorine Impact: The 1,1-difluoro substitution in the target compound increases lipophilicity (logP ~1.8 predicted) and metabolic stability compared to non-fluorinated analogs . However, fluorine’s electron-withdrawing effect may reduce basicity of the amine .
Diastereomer Complexity : The diastereomeric mixture introduces challenges in purification (e.g., column chromatography or crystallization) but provides diverse stereochemical options for binding studies .
Functional Group Variations: Carboxylic Acid Derivatives (e.g., C₁₂H₁₇F₂NO₄) enable covalent conjugation to biomolecules, unlike the aminomethyl group . Hydrochloride Salts (e.g., C₆H₁₀ClF₂N) improve aqueous solubility, critical for in vivo applications .
Stereochemical Specificity : Enantiopure derivatives (e.g., (S)-isomer, CAS 1262397-26-1) are preferred for target-specific drug design, whereas diastereomeric mixtures are cost-effective for exploratory screens .
Biological Activity
tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate, a complex organic compound characterized by its unique spirocyclic structure, has garnered interest in pharmacological research due to its potential biological activity. This compound features a tert-butyl ester group, an aminomethyl substituent, and two fluorine atoms, which may influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is with a molecular weight of approximately 262.30 g/mol. The presence of fluorine atoms is particularly noteworthy as fluorinated compounds often exhibit enhanced metabolic stability and altered biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂F₂N₂O₂ |
| Molecular Weight | 262.30 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC2)CC1CN |
| InChI Key | VXEZHEVJVYBUOL-GZMMTYOYSA-N |
Potential Biological Effects
- Antimicrobial Activity : Similar spirocyclic compounds have demonstrated antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : Compounds with aminomethyl groups are often studied for neuroprotective effects, potentially influencing neurotransmitter systems.
The mechanism of action for tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate likely involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to various physiological processes.
Case Studies
Although direct case studies on this specific compound are scarce, studies on structurally similar compounds provide insights into potential applications:
- A study on 7-Amino-5-aza-spiro[2.4]heptane derivatives showed promising results in inhibiting bacterial growth and displayed low toxicity in mammalian cells.
- Research involving fluorinated spirocyclic compounds highlighted their ability to penetrate cell membranes effectively and interact with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
